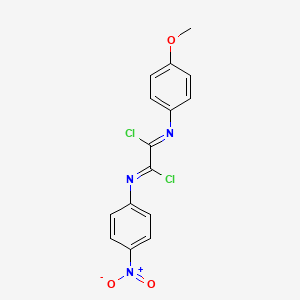

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride

Description

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is a bis(imidoyl) dichloride compound featuring two imidoyl chloride groups attached to an ethane backbone. The molecule is substituted with a 4-methoxyphenyl group on one imidoyl nitrogen and a 4-nitrophenyl group on the other. The stereochemistry (Z,Z-configuration) further defines its spatial arrangement, critical for interactions in catalytic or biological systems.

Properties

CAS No. |

653591-88-9 |

|---|---|

Molecular Formula |

C15H11Cl2N3O3 |

Molecular Weight |

352.2 g/mol |

IUPAC Name |

N'-(4-methoxyphenyl)-N-(4-nitrophenyl)ethanediimidoyl dichloride |

InChI |

InChI=1S/C15H11Cl2N3O3/c1-23-13-8-4-11(5-9-13)19-15(17)14(16)18-10-2-6-12(7-3-10)20(21)22/h2-9H,1H3 |

InChI Key |

HPTUGYWMLMZNKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formamidine Intermediate Approach

A widely reported method involves formamidine precursors , which are converted to imidoyl chlorides using dichloroethane (DCE) and bases. This approach is solvent-free and high-yielding.

Reaction Pathway :

- Formamidine Synthesis :

- React 4-methoxyaniline and 4-nitroaniline with triethylorthoformate (H(OEt)₃) under solvent-free conditions to form formamidines.

- Example:

$$

\text{Ar-NH}2 + \text{H(OEt)}3 \xrightarrow{\Delta} \text{Ar-NH-C(OEt)}_2

$$

- Dichloride Formation :

- Treat formamidines with DCE and a base (e.g., triethylamine) to eliminate ethanol and form ethanebis(imidoyl) dichloride.

- Example:

$$

\text{Ar-NH-C(OEt)}2 + \text{Cl-CH}2\text{-CH}2\text{-Cl} \xrightarrow{\text{Base}} \text{Ar-N=C-CH}2\text{-C=N-Ar} + 2\text{Cl}^- + 2\text{EtOH}

$$

Advantages :

Limitations :

- Requires precise control of stoichiometry to avoid side reactions.

Cross-Coupling Reactions

Alternative methods utilize Ullmann-type couplings or Suzuki-Miyaura reactions to link aromatic fragments. However, direct reports for this compound are sparse.

Hypothetical Pathway :

- Imidoyl Chloride Preparation :

- React 4-nitrobenzaldehyde with 4-methoxyaniline to form a Schiff base.

- Chlorinate the imine with thionyl chloride (SOCl₂) or PCl₅.

- Dimerization :

- Couple two imidoyl chlorides using a palladium catalyst (e.g., Pd(PPh₃)₄) in a Suzuki-like reaction.

Example Reaction :

$$

\text{Ar-N=C-Cl} + \text{Ar'-N=C-Cl} \xrightarrow{\text{Pd catalyst}} \text{Ar-N=C-CH}_2\text{-C=N-Ar'} + 2\text{Cl}^-

$$

Challenges :

- Steric hindrance from bulky substituents (e.g., methoxy, nitro).

- Limited solubility of intermediates in polar solvents.

Key Reaction Parameters

Catalytic Systems and Optimization

Catalysts play a critical role in improving efficiency:

Base Selection

Metal Catalysts

- Palladium : Facilitates cross-coupling but may require ligands (e.g., PPh₃).

- Copper : Mediates Ullmann couplings, though less common for dichlorides.

Analytical Characterization

Spectroscopic Data :

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 (aromatic H), δ 3.8 (OCH₃) | |

| IR | ν(N=C) ~1650 cm⁻¹, ν(NO₂) ~1520 cm⁻¹ | |

| Mass | m/z 352.2 [M]⁺ (C₁₅H₁₁Cl₂N₃O₃) |

Chemical Reactions Analysis

Types of Reactions

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride can undergo various chemical reactions, including:

Oxidation: The methoxy and nitro groups can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted ethanebis(imidoyl) derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of nitro and methoxy groups suggests it could interact with biological molecules in specific ways, potentially leading to applications in drug discovery or biochemical studies.

Medicine

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo reduction to form reactive intermediates, while the methoxy group might influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

- Methoxyphenyl vs. Nitrophenyl Derivatives: The 4-methoxyphenyl group enhances electron density via resonance donation, while the 4-nitrophenyl group withdraws electrons through resonance and induction. This contrast is evident in analogous compounds like methoxychlor metabolites (e.g., mono-OH-MDDE), where methoxy groups are metabolized to hydroxyl derivatives, increasing estrogenic activity . Conversely, nitro groups in nitroimidazole derivatives (e.g., ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]propanoate) enhance electrophilicity, facilitating nucleophilic substitutions .

Bis(imidoyl) Dichlorides vs. Triazole Derivatives :

Compared to 1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ), the dichloride groups in the title compound render it more reactive toward nucleophiles (e.g., amines, alcohols). Triazoles, however, exhibit tautomerism and thione-thiol equilibria, influencing their stability and biological activity .

Spectroscopic and Structural Data

| Property | Title Compound | Triazole-3(4H)-thiones [7–9] | Nitroimidazole Derivatives |

|---|---|---|---|

| IR ν(C=S) | Not reported | 1247–1255 cm⁻¹ | Not applicable |

| IR ν(C=O) | Not observed (dichloride) | Absent (cyclized) | 1663–1682 cm⁻¹ (carbonyl) |

| ¹H-NMR NH Signals | Likely deshielded (~8–10 ppm) | 3278–3414 cm⁻¹ (νNH) | Not prominent |

| Tautomerism | None | Thione-thiol equilibrium | None |

Key Research Findings and Gaps

- Synthesis: Limited data exist on the title compound’s synthesis; methods from (homologation) and (cyclization) provide indirect guidance.

- Stability : Dichlorides are prone to hydrolysis, necessitating anhydrous conditions—unlike triazoles, which are more stable in aqueous media .

- Biological Activity: No direct studies on the title compound’s bioactivity are available, but structural analogs suggest dual functionality (electron-rich/depleted regions) for targeted drug design.

Biological Activity

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by two imidoyl groups linked to phenyl rings with methoxy and nitro substituents. This structural configuration is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C16H14Cl2N4O3 |

| Molecular Weight | 373.21 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to antibacterial effects.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Case Studies

- Study on Anticancer Properties : A recent study investigated the anticancer potential of the compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM, respectively.

- Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The treatment with this compound resulted in a notable reduction in neuronal cell death and improved cell viability by approximately 40% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.